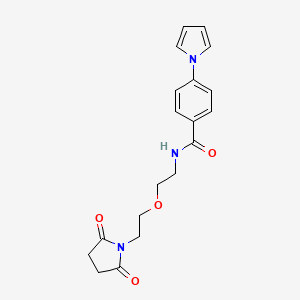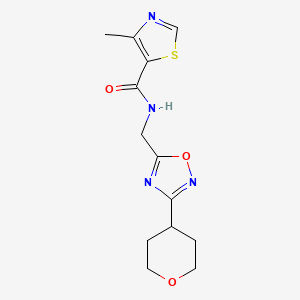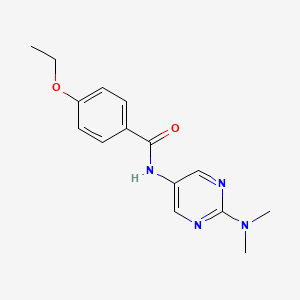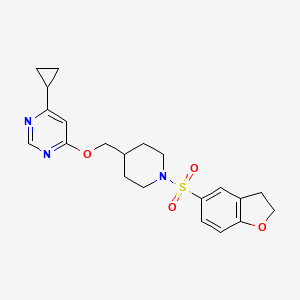
2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrimidine ring, a pyrrolidine ring, and a chromene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a chromene ring (a fused ring system consisting of a benzene ring and a pyran ring), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a pyrrolidine ring (a five-membered ring with one nitrogen atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Synthesis for Antimicrobial Use : The compound has been utilized in synthesizing new chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐Heterocycles, showing significant antimicrobial activity. This synthesis involves a series of cyclocondensation reactions, indicating its versatility as a building block for new azole systems (Azab, Azab, & Elkanzi, 2017).
Novel Fused Pyrano Pyrimidinones : Another study focused on the synthesis of novel fused pyrano pyrimidinones using 2-oxo-2H-chromene-3-carboxylic acid. These compounds demonstrated significant in vitro antibacterial and antifungal activities, indicating potential therapeutic applications (Banothu, Gali, Velpula, & Bavantula, 2013).
Synthesis of Pyrido[4,3-d]pyrimidines : A related study involved synthesizing novel 5,7-diarylpyrido[4,3-d]pyrimidines, indicating the compound's role in creating new pyrimidine derivatives (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Antimicrobial and Antitumor Activities
Antimicrobial Properties : Several studies have synthesized derivatives of 2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide with demonstrated antimicrobial activities. These include compounds with good antibacterial activity against Escherichia coli and marked antifungal activity against Candida rugosa (Jayarajan et al., 2019).
Antitumor Potential : A study on the synthesis and biological evaluation of innovative coumarin derivatives containing a thiazolidin-4-one ring revealed that these compounds could have promising biological properties, potentially including antitumor activities (Ramaganesh, Bodke, & Venkatesh, 2010).
Photophysical and Structural Studies
Fluorescent Probes for Copper Ion Detection : Research on the synthesis of fluorescent probes based on derivatives of this compound for selective detection of copper ions in aqueous solutions has been conducted, highlighting its potential in analytical chemistry (Peng, 2010).
Crystal Structure Analysis : Studies have also been done on the crystal structure and molecular conformation of related compounds, which could have implications in the design of new molecules with specific physical and chemical properties (Banerjee et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-oxo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-16(14-9-12-5-1-2-6-15(12)25-17(14)24)21-13-10-19-18(20-11-13)22-7-3-4-8-22/h1-2,5-6,9-11H,3-4,7-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMXNOXCKOKRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)
![1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2940540.png)





![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/no-structure.png)

![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2940558.png)
